2',3'-O-Isopropylideneadenosine
Description
Significance as a Pivotal Protected Nucleoside Building Block
2',3'-O-Isopropylideneadenosine is widely recognized as a pivotal protected nucleoside building block in organic and medicinal chemistry. chemimpex.com The isopropylidene group masks the cis-diol of the ribose moiety, preventing its participation in reactions and thereby directing chemical transformations to the 5'-hydroxyl group and the N6-amino group of the adenine (B156593) base. chemimpex.commdpi.com This selective reactivity is crucial for the systematic and controlled synthesis of nucleoside analogues.
The stability of the isopropylidene group under a variety of reaction conditions, coupled with its straightforward removal under mild acidic conditions, further enhances its utility. nih.gov This strategic protection is fundamental in the multi-step synthesis of modified nucleosides, which are essential for the development of therapeutic agents, including antiviral and anticancer drugs. chemimpex.com Researchers leverage this compound to create analogues that can mimic natural nucleosides but possess enhanced pharmacological properties, such as increased stability or specific inhibitory activities. chemimpex.com
Historical Development and Early Applications in Nucleoside Chemistry
The use of acetal (B89532) protecting groups, such as the isopropylidene group, has its roots in early 20th-century carbohydrate chemistry. However, its specific application to nucleosides, leading to the synthesis of compounds like this compound, became prominent in the mid-20th century as the field of nucleoside chemistry burgeoned.
Early procedures for the preparation of 2',3'-O-isopropylidene derivatives of ribonucleosides were being actively developed in the 1960s. For instance, a 1961 publication in the Journal of the American Chemical Society detailed a new procedure for this conversion, highlighting the growing importance of such protected intermediates. acs.org Furthermore, a 1964 patent described a process for preparing 2',3'-O-isopropylidene ribonucleosides, underscoring the industrial relevance and the need for scalable synthetic methods for these compounds. google.com These early synthetic efforts were crucial as they provided chemists with a reliable method to selectively modify the 5'-position of ribonucleosides, paving the way for the synthesis of a vast number of analogues. A 1969 patent further illustrates an early method for synthesizing this compound from 5-amino-4-carbamoyl-1-(2',3'-O-isopropylidene-β-D-ribofuranosyl)imidazole, showcasing its role as a key intermediate in the synthesis of adenosine (B11128) analogues. google.com
Overview of its Contemporary Role in Organic and Bioorganic Synthesis
In contemporary research, this compound continues to be an indispensable starting material in both organic and bioorganic synthesis. Its application has expanded from the synthesis of simple analogues to the construction of highly complex and specialized molecules.
In the realm of organic synthesis , it serves as a key intermediate in the total synthesis of complex natural products and their analogues. For example, it has been used in the synthesis of 8,5'-O-cycloadenosine derivatives, which are structurally constrained analogues of adenosine. cdnsciencepub.com The predictable reactivity of the protected nucleoside allows for intricate chemical transformations, such as acylation, halogenation, and cross-coupling reactions, to be performed with high regioselectivity. cdnsciencepub.comcalstate.edu
In bioorganic synthesis , this compound is instrumental in the development of molecular probes and modified biomolecules to study biological processes. For instance, it has been a precursor in the synthesis of fluorescent adenosine receptor agonists, which are used to visualize receptor distribution and dynamics in living cells. olemiss.edu It is also a foundational component in the synthesis of modified oligonucleotides and nucleoside-peptide conjugates, which are designed to investigate nucleic acid-protein interactions and for therapeutic applications. acs.org The synthesis of 5'-azido-5'-deoxyribonucleosides from this compound provides a versatile intermediate that can be further functionalized using click chemistry for various bioorthogonal applications. mdpi.com
Classical Acetonide Formation: Reaction Design and Optimization
The most common method for the synthesis of this compound is the direct acetonide formation from adenosine. This reaction involves the protection of the 2' and 3' hydroxyl groups of the ribose sugar as a cyclic ketal.
Reagents and Catalyst Systems for Diol Protection
The protection of the cis-diol in purine (B94841) nucleosides like adenosine is typically achieved using acetone (B3395972) or its derivatives, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. bath.ac.ukrsc.org A significant challenge in this process is the potential formation of insoluble salts between the purine base and the acid catalyst, which can complicate the reaction and reduce yields. bath.ac.uk
A variety of acid catalysts have been employed to facilitate this reaction. p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst, often required in large excess (up to 11 equivalents) when reacting adenosine with dry acetone. njit.eduunimi.it Other Brønsted acids and Lewis acids are also utilized. organic-chemistry.org Boronic acids have been investigated as catalysts and temporary protecting groups for the 2',3'-cis-diol of ribonucleosides, allowing for regioselective reactions at the 5'-hydroxyl group. researchgate.netmdpi.com
The choice of solvent is also crucial. Dry acetone is a common solvent and reagent. njit.edu Other solvents like 1,4-dioxane (B91453) may be used, especially when employing boronic acid-based protection strategies. mdpi.com
| Reagent/Catalyst | Function | Reference |
| Acetone | Acetonide source | njit.edu |
| 2,2-Dimethoxypropane | Acetonide source | rsc.org |
| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst | njit.eduunimi.it |
| Boronic acids | Catalyst and temporary protecting group | researchgate.netmdpi.com |
| Dry solvents (e.g., acetone, 1,4-dioxane) | Reaction medium | njit.edumdpi.com |
Reaction Kinetics and Yield Enhancement Strategies
The efficiency of this compound synthesis can be highly variable, necessitating strategies to enhance reaction kinetics and improve yields. bath.ac.uk One key factor is the effective removal of water generated during the reaction, which drives the equilibrium towards product formation. This is often achieved by using a Dean-Stark apparatus when the reaction is conducted in a solvent like toluene. organic-chemistry.org
The choice and amount of catalyst play a significant role. While a large excess of p-TsOH may be required for adenosine, other nucleosides might require only an equimolar amount of the acid catalyst in the presence of 2,2-dimethoxypropane to achieve quantitative conversion. unimi.it The reaction temperature and time are also important parameters to optimize for maximizing the yield.
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org
Purification and Isolation Techniques in Laboratory Scale
After the reaction is complete, the crude product needs to be purified to obtain this compound of high purity. A common laboratory-scale purification method involves recrystallization from a suitable solvent, such as water or aqueous ethanol. google.com Paper chromatography has also been used to monitor the reaction and confirm the identity of the product. google.com
In some synthetic routes, particularly those involving subsequent modifications, the purification might involve techniques like solid-phase extraction. For example, Amberlite XAD4 resin has been used for the purification of related adenosine derivatives. acs.org The purity of the final product is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. labproinc.com The melting point of the purified compound is also a key characteristic, typically observed around 217-222 °C. google.comlabproinc.comvwr.com
Convergent and Divergent Synthetic Routes
Beyond the classical one-step protection of adenosine, more complex synthetic strategies, including convergent and divergent routes, are employed to produce this compound and its derivatives, often starting from different precursors.
Approaches from Adenosine Precursors
Divergent synthetic strategies often start with this compound itself, which then serves as a precursor for a wide array of derivatives. nih.gov For example, it can be converted to 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine, a key intermediate for the synthesis of various nucleoside analogs through reactions like peptide coupling. nih.gov The 5'-hydroxyl group of this compound can also be modified, for instance, by reaction with diphenylphosphoryl azide (B81097) to introduce an azide group, which can then be reduced to an amine. acs.orghelsinki.fi
Further modifications can be made to the purine ring. For instance, N6-acylated this compound can be reduced with lithium aluminum hydride (LiAlH4) in a coupling reaction. nih.gov
Derivatization from Advanced Synthons (e.g., AICAR derivatives)
A notable convergent synthetic route to this compound involves starting from 5-amino-4-carbamoyl-1-β-D-ribofuranosyl-imidazole (AICAR). google.com A specific method has been patented for synthesizing this compound from 2',3'-O-isopropylidene-AICAR. google.com This process involves the dehydration of the 4-carbamoyl group to a cyano group, followed by the closure of the pyrimidine (B1678525) ring using formamide (B127407) or a lower-alkyl orthoformate and ammonia (B1221849). google.com This approach allows for the industrial-scale synthesis of this compound from readily available AICAR. google.com
This method highlights a powerful alternative to the direct protection of adenosine, offering a strategic advantage in certain large-scale synthetic applications.
Structure
2D Structure
Properties
CAS No. |
7690-93-9 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
LCCLUOXEZAHUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Other CAS No. |
362-75-4 |
Synonyms |
2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,3 O Isopropylideneadenosine
The synthesis of 2',3'-O-Isopropylideneadenosine is a fundamental procedure in nucleoside chemistry, primarily serving to protect the cis-diol group of the ribose moiety. This protection allows for selective chemical modifications at other positions of the adenosine (B11128) molecule, particularly the 5'-hydroxyl group. The most prevalent method involves the acid-catalyzed reaction of adenosine with an acetal-forming reagent, typically acetone (B3395972) or 2,2-dimethoxypropane (B42991).
A standard and widely cited protocol involves suspending adenosine in dry acetone and adding an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). njit.edu This reaction leads to the formation of the cyclic isopropylidene acetal (B89532) across the 2' and 3' hydroxyl groups. However, a frequently encountered challenge in this process is the formation of insoluble salts between the purine (B94841) base of adenosine and the acid catalyst, which can complicate the reaction and affect yields. bath.ac.uk Consequently, numerous variations of this protocol have been developed to optimize reaction conditions and improve outcomes. bath.ac.uk
Alternative synthetic routes have also been explored, starting from different precursors. For instance, this compound can be synthesized from 5-amino-4-carbamoyl-1-β-D-ribofuranosyl-imidazole (AICAR) through a series of reactions that involve protection, dehydration, and pyrimidine (B1678525) ring closure. google.com One such method involves reacting 2',3'-O-isopropylidene-AICAR with formamide (B127407) at elevated temperatures to yield the target compound. google.com
The tables below summarize various conventional methodologies for the synthesis of this compound and its derivatives, highlighting the different reagents, catalysts, and conditions employed.
Table 1: Selected Conventional Synthesis Methods for this compound
| Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Adenosine | p-Toluenesulfonic acid (p-TsOH) | Dry Acetone | Not specified | Not specified | njit.edu |
| Ip-AICNR | Formamide | None | 160°C, 3 hours (sealed tube) | 46.2% | google.com |
| Ip-AICNR | Ethyl orthoformate, then NH₃ | Methanol (B129727) | Reflux, then standing overnight | 89.6% | google.com |
| This compound | Methylphenoxyphosphonium iodide | Dry CH₂Cl₂ | -70°C to room temp, 2 hours | Not specified | nottingham.ac.uk |
Ip-AICNR: 5-amino-4-cyano-1-(2',3'-O-isopropylidene-β-D-ribofuranosyl)imidazole
Protective Group Chemistry and Stereochemical Control
Mechanism of 2',3'-O-Isopropylidene Group Installation
The formation of 2',3'-O-isopropylideneadenosine is typically achieved by reacting adenosine (B11128) with acetone (B3395972) or a related acetone equivalent, such as 2,2-dimethoxypropane (B42991) or 2-methoxypropene, in the presence of an acid catalyst. acs.orggoogle.comnih.gov The reaction proceeds via the formation of a cyclic acetal (B89532), specifically a 1,3-dioxolane (B20135) ring, across the 2' and 3' hydroxyl groups of the ribose sugar.
The mechanism involves the protonation of the carbonyl oxygen of acetone by the acid catalyst, which enhances its electrophilicity. One of the cis-hydroxyl groups of the ribose (typically the more reactive 5'-OH initially) attacks the protonated carbonyl carbon, forming a hemiacetal intermediate. bath.ac.uk Subsequent intramolecular reaction of the adjacent hydroxyl group, driven by the favorable formation of a five-membered ring, leads to the cyclic isopropylidene acetal with the elimination of a molecule of water. bath.ac.uk The use of dehydrating agents or reaction conditions that remove water can drive the equilibrium towards the product. google.com While the 3',5'-O-isopropylidene acetal is sterically disfavored due to the trans orientation of the hydroxyl groups, the 2',3'-O-isopropylidene derivative forms readily as the sole regioisomer. bath.ac.uk
Several acid catalysts have been employed for this transformation, including zinc chloride, p-toluenesulfonic acid (TsOH), and hydrogen chloride. google.combath.ac.ukcdnsciencepub.com The choice of catalyst and reaction conditions can be optimized to improve yields and minimize side reactions, such as the hydrolysis of the N-glycosidic bond, which is a known issue in acidic media. google.com For instance, performing the reaction in the presence of an alcohol has been shown to significantly increase the yield and reduce hydrolysis. google.com
Table 1: Conditions for 2',3'-O-Isopropylidene Group Installation
| Reagents | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acetone | Zinc Chloride | Anhydrous | Variable | google.com |
| Acetone, Alcohol | Hydrogen Chloride | - | Substantially Increased | google.com |
| 2,2-Dimethoxypropane | Sulfuric Acid | - | 56% | nih.gov |
| 2-Methoxypropene | TsOH·H₂O | DMF | 80-90% | nih.gov |
Selective Deprotection Strategies for Ribose Hydroxyls
The removal of the 2',3'-O-isopropylidene group is a crucial step to liberate the diol functionality for further reactions or to obtain the final unprotected nucleoside. This deprotection is most commonly achieved under acidic conditions, but alternative methods have also been developed.
The standard method for cleaving the isopropylidene acetal is through acid-catalyzed hydrolysis. The mechanism is essentially the reverse of the protection step. Protonation of one of the acetal oxygens is followed by the attack of water, leading to the opening of the dioxolane ring to form a hemiacetal. Further protonation and elimination of acetone regenerates the cis-diol.
A variety of acidic conditions have been reported for this purpose. Trifluoroacetic acid (TFA) in aqueous solution, often at concentrations around 80%, is a widely used reagent for this deprotection. nih.govolemiss.edu Other acidic systems include aqueous formic acid and various Lewis acids. nih.gov The conditions must be carefully controlled to avoid undesired side reactions, particularly the cleavage of the acid-sensitive N-glycosidic bond, which can lead to depurination. bath.ac.uk
Table 2: Reagents for Acid-Catalyzed Deprotection
| Reagent | Conditions | Reference |
|---|---|---|
| 80% aq TFA | 0 °C to room temperature | nih.govolemiss.edu |
| Aqueous Formic Acid | Room temperature | nih.gov |
| Zinc Bromide | p-Dioxane | cdnsciencepub.com |
While acid-catalyzed hydrolysis is prevalent, other methods for the cleavage of the isopropylidene group exist. These can be particularly useful when the substrate is sensitive to strongly acidic conditions. For instance, certain solid-supported acid catalysts like Dowex H+ ion-exchange resin and silica-supported perchloric acid have been used to control the selectivity and efficiency of the hydrolysis. nih.gov In some specific contexts, enzymatic deprotection methods have also been explored, offering high selectivity under mild conditions. researchgate.net
Influence of the Isopropylidene Group on Regioselectivity and Stereochemistry of Subsequent Reactions
The presence of the rigid 2',3'-O-isopropylidene group has a profound influence on the conformation of the ribose ring, which in turn dictates the regioselectivity and stereochemistry of subsequent reactions at other positions of the nucleoside. The fused five-membered dioxolane ring locks the ribose into a specific pucker, typically an N-type (C3'-endo) or S-type (C2'-endo) conformation, which exposes or shields different faces of the molecule. acs.org
This conformational constraint is instrumental in directing the outcome of various reactions. For example, in reactions involving the 5'-hydroxyl group, the fixed conformation of the ribose can influence the approach of reagents. More significantly, the isopropylidene group plays a critical role in controlling the stereochemistry of reactions at the 2' and 3' positions after its removal. For instance, the stereoselective reduction of a 3'-keto nucleoside to a ribonucleoside can be achieved through intramolecular hydride delivery, where the conformation is influenced by the prior presence of the isopropylidene group. acs.org
Furthermore, the protection of the 2' and 3' hydroxyls allows for selective modifications at the 5'-position, such as oxidation to a carboxylic acid or conversion to an azide (B81097). researchgate.netnih.gov The stereospecificity of SN2 reactions at the anomeric carbon can also be influenced by the conformational rigidity imposed by the isopropylidene group, favoring backside attack by nucleophiles. libretexts.org The group serves as a molecular scaffold, enabling the introduction of modifications at the 5' and even the 1' positions, which are then used to study enzymatic activities. nih.gov
Chemical Transformations and Reactivity Profiles of 2 ,3 O Isopropylideneadenosine
Functionalization at the 5'-Position
The free primary hydroxyl group at the 5'-position of 2',3'-O-isopropylideneadenosine is a versatile handle for introducing a diverse range of functional groups, thereby allowing for the synthesis of numerous adenosine (B11128) analogs with significant applications in medicinal and bioorganic chemistry. chemimpex.com
Phosphorylation of the 5'-hydroxyl group is a critical transformation for creating biologically relevant molecules, including nucleotides and their analogs, which are fundamental components of nucleic acids. mdpi.com
Monophosphorylation: The selective 5'-monophosphorylation of this compound can be achieved using phosphorylating agents like phosphorus oxychloride (POCl₃), a method established by Yoshikawa. mdpi.com This creates this compound 5'-monophosphate, a key intermediate for further derivatization.
Phosphoramidites: For solid-phase oligonucleotide synthesis, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. The crucial phosphoramidite (B1245037) moiety is then introduced at the 3'-position. atdbio.comsigmaaldrich.com However, this compound can be converted into specialized phosphoramidite reagents. For instance, after other necessary modifications, the 5'-hydroxyl can be phosphitylated to produce phosphoramidites used in the synthesis of modified oligonucleotides. nih.gov The phosphoramidite method, pioneered by Marvin Caruthers, is the standard for automated DNA and RNA synthesis, proceeding in the 3' to 5' direction. atdbio.comsigmaaldrich.com The process involves a cycle of detritylation, coupling, capping, and oxidation. sigmaaldrich.com
Triphosphates: Adenosine 5'-triphosphate (ATP) and its analogs are vital for cellular energy and signaling. mdpi.com Chemical synthesis of 5'-triphosphates often starts from the corresponding 5'-monophosphate. The monophosphate is activated and then reacted with pyrophosphate. Chemo-enzymatic approaches also exist, where a chemically synthesized, modified adenosine monophosphate is coupled with nicotinamide (B372718) mononucleotide (NMN) to give an NAD+ analog, which can then be processed by enzymes. bath.ac.uk
| Transformation | Starting Material | Key Reagents | Product |
| 5'-Monophosphorylation | This compound | POCl₃ | This compound 5'-monophosphate |
| 3'-Phosphitylation | 5'-DMT-protected nucleoside | 2-Cyanoethyl diisopropylaminophosphorochloridite, DIPEA | 5'-DMT-nucleoside-3'-phosphoramidite |
| 5'-Triphosphate Synthesis | This compound 5'-monophosphate | DCC, Pyridine, NMN (for chemo-enzymatic route) | This compound 5'-triphosphate analog |
Direct conversion of the 5'-hydroxyl group to halogens or an azide (B81097) provides essential precursors for further nucleophilic substitution reactions.
Halogenation: The 5'-hydroxyl can be converted to a 5'-iodo derivative. This is often achieved by first converting the hydroxyl to a good leaving group, such as a tosylate, followed by substitution with iodide. Direct iodination can also be performed. nih.gov The Appel reaction provides a method for converting the 5'-hydroxyl group to a 5'-chloro or 5'-bromo derivative using reagents like CCl₄ or CBr₄ in the presence of triphenylphosphine (B44618) (PPh₃). nih.gov
Azidation: The 5'-azido group is a versatile functional group, often used in click chemistry and for conversion to a 5'-amino group. A highly efficient, one-pot synthesis of 5'-azido-5'-deoxyribonucleosides from this compound has been developed. nih.gov This method involves heating the protected nucleoside with triphenylphosphine, carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) in DMF. nih.gov This approach is a tractable alternative to the Mitsunobu reaction. nih.gov
| Transformation | Starting Material | Key Reagents | Product |
| 5'-Iodination | This compound | PPh₃, I₂, Imidazole | 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine |
| 5'-Bromination/Azidation (One-pot) | This compound | PPh₃, CBr₄, NaN₃ | 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine |
Oxidation of the primary 5'-hydroxyl group yields the corresponding 5'-aldehyde or 5'-carboxylic acid, which are valuable intermediates for chain extension and conjugation reactions.
Oxidation to Aldehydes: The selective oxidation of the 5'-hydroxyl to an aldehyde (this compound-5'-aldehyde) can be accomplished using various mild oxidation methods common in carbohydrate chemistry, such as those based on dimethyl sulfoxide (B87167) (DMSO) like the Swern or Moffatt oxidation.
Oxidation to Carboxylic Acids: Further oxidation of the 5'-aldehyde, or direct oxidation of the 5'-hydroxyl group, yields this compound-5'-carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or mediated electrochemical oxidation have been used for this transformation. acs.org This carboxylic acid derivative is a key precursor for forming amides and esters. acs.org
| Transformation | Starting Material | Product |
| 5'-Oxidation | This compound | This compound-5'-aldehyde |
| 5'-Oxidation | This compound | This compound-5'-carboxylic acid |
The 5'-position, when activated with a suitable leaving group, is susceptible to attack by a variety of nucleophiles.
A common strategy involves first converting the 5'-hydroxyl into a tosylate (2',3'-O-isopropylidene-5'-O-tosyladenosine) using tosyl chloride in pyridine. usbio.netbiosynth.com The tosylate group is an excellent leaving group for Sₙ2 reactions. This intermediate is used in the synthesis of various derivatives, including adenosine 5'-diphosphate analogs. usbio.net Nucleophiles such as azides, halides, and thiols can then displace the tosylate to introduce new functionalities at the 5'-position. For example, reacting the 5'-tosyl derivative with sodium azide yields the 5'-azido compound.
| Leaving Group at 5'-Position | Nucleophile | Product |
| -OTs (Tosylate) | NaN₃ | 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine |
| -OTs (Tosylate) | NaI | 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine |
| -I (Iodide) | R-SH (Thiol) | 5'-Thioether derivative |
The Wittig reaction is a powerful method for converting aldehydes or ketones into alkenes. wikipedia.orgmnstate.edu The 5'-aldehyde derivative of this compound is an ideal substrate for this transformation, allowing for the extension of the carbon chain at the 5'-position with a carbon-carbon double bond.
The reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. mnstate.edumasterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide. wikipedia.orgnrochemistry.com Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (with alkyl groups) favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com Related olefination reactions like the Horner-Wadsworth-Emmons reaction can also be employed, often favoring the formation of (E)-alkenes and using phosphonate (B1237965) esters whose byproducts are more easily removed. tcichemicals.com
| Substrate | Wittig Reagent (Ylide) | Expected Alkene Product |
| This compound-5'-aldehyde | Ph₃P=CH₂ (Methylenetriphenylphosphorane) | 5'-Deoxy-5',6'-didehydro-2',3'-O-isopropylideneadenosine |
| This compound-5'-aldehyde | Ph₃P=CHCO₂Et (Stabilized ylide) | (E)-5'-Deoxy-5'-ethoxycarbonylmethylene-2',3'-O-isopropylideneadenosine |
| This compound-5'-aldehyde | Ph₃P=CHCH₃ (Non-stabilized ylide) | (Z)-5',6'-Dideoxy-6'-ethylidene-2',3'-O-isopropylideneadenosine |
The 5'-carboxylic acid derivative of this compound serves as a key starting material for the synthesis of 5'-amides and 5'-esters through standard peptide coupling or esterification reactions.
Amidation: Direct amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. organic-chemistry.org A variety of reagents can facilitate this transformation, such as carbodiimides (e.g., DCC, EDCI) or borate (B1201080) reagents like tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], which promotes amide bond formation under mild conditions. organic-chemistry.org For example, 2',3'-O-isopropylidene-adenosine-5'-carboxamide can be synthesized from the corresponding methyl ester by reacting it with methanolic ammonia (B1221849). google.com
Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. youtube.comorganic-chemistry.org For instance, the methyl ester of 2',3'-O-isopropylidene-adenosine-5'-carboxylic acid can be prepared by treating the acid with anhydrous methanol (B129727) and concentrated sulfuric acid. google.com
| Reaction | Starting Material | Reagents | Product |
| Amidation | This compound-5'-carboxylic acid | R-NH₂, Coupling Agent (e.g., EDCI) | This compound-5'-carboxamide derivative |
| Esterification | This compound-5'-carboxylic acid | R-OH, Acid catalyst (e.g., H₂SO₄) | This compound-5'-carboxylic acid ester derivative |
Transformations at the Nucleobase (Adenine Moiety)
The adenine (B156593) component of this compound is a purine (B94841) ring system, which possesses a rich and complex reactivity profile. The presence of the isopropylidene protecting group on the ribose sugar allows for selective chemical modifications to be carried out on this nucleobase. These transformations are crucial for the synthesis of a wide array of adenosine analogs with diverse applications in medicinal chemistry and chemical biology.
Electrophilic and Nucleophilic Substitutions on the Purine Ring
The purine ring of adenosine is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. However, direct electrophilic substitution on the purine ring of adenosine derivatives can be challenging due to the presence of multiple nitrogen atoms that can be protonated or interact with Lewis acids, thereby deactivating the ring system.
Common electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are not typically performed directly on this compound without prior modification. Instead, functionalization at positions like C8 is often achieved through alternative routes, such as lithiation followed by quenching with an electrophile.
Nucleophilic aromatic substitution (SNAr) on the purine ring generally requires the presence of a good leaving group, such as a halogen, at an electron-deficient position. For instance, halogenated purine nucleosides can undergo nucleophilic displacement reactions with various nucleophiles. While direct nucleophilic substitution on the unmodified adenine ring of this compound is not a common transformation, derivatives bearing a leaving group at the C6 or C8 position can participate in such reactions.
Cyclonucleoside Formation (e.g., 8,5'-Cyclization)
Intramolecular cyclization reactions involving the nucleobase and the sugar moiety are a significant class of transformations for this compound, leading to the formation of conformationally constrained analogs. A prominent example is the formation of 8,5'-cyclonucleosides.
The reaction of this compound with acylating agents like p-toluyl chloride in the presence of a base such as triethylamine (B128534) can induce an intramolecular cyclization. This process is thought to proceed through the initial acylation of the 5'-hydroxyl group and the N6-amino group. Subsequent intramolecular attack of the C8 position of the purine ring on the activated 5'-position leads to the formation of the 8,5'-cyclo linkage.
A study investigating the reaction of this compound with p-toluyl chloride in a mixture of methylene (B1212753) chloride and triethylamine reported the formation of 8,5'-O-cycloadenosine derivatives alongside other acylated and ring-cleaved products. researchgate.netsigmaaldrich.com
| Product | Yield (%) |
|---|---|
| 2',3'-O-isopropylidene-N,N,5'-O-tri-p-toluyladenosine | 30 |
| 8,5'-O-cycloadenosine derivative 9 | 34 |
| 8,5'-O-cycloadenosine derivative 10 | 11 |
| Cyanoimidazole nucleoside 11 | 12 |
The formation of these cyclonucleosides significantly alters the conformation of the nucleoside, locking the glycosidic bond in a specific orientation. These constrained analogs are valuable tools for studying the conformational requirements of enzymes and receptors that interact with adenosine.
Deamination Reactions and Mechanistic Insights
The enzymatic deamination of the N6-amino group of the adenine moiety in this compound, converting it to the corresponding inosine (B1671953) derivative, is a well-studied transformation. This reaction is catalyzed by the enzyme adenosine deaminase (ADA). The 2',3'-O-isopropylidene protecting group is well tolerated by the enzyme, allowing for the biocatalytic transformation of this modified nucleoside. researchgate.nettandfonline.comtandfonline.com
The rate of deamination of this compound by ADA can be influenced by modifications at the 5'-position. For instance, the conversion of the 5'-hydroxyl group to a carboxylic acid results in a considerably lower reaction rate compared to the parent this compound. tandfonline.com
The catalytic mechanism of adenosine deaminase involves the activation of a water molecule by a zinc ion present in the active site. wikipedia.orgtandfonline.com This activated water molecule, in the form of a hydroxide (B78521) ion, acts as a nucleophile, attacking the C6 position of the purine ring. The reaction proceeds through a tetrahedral intermediate. wikipedia.org Key amino acid residues in the active site, such as glutamate (B1630785) and histidine, play crucial roles in protonating the N1 of the purine ring and facilitating the departure of the ammonia leaving group. tandfonline.com
| Substrate | Reaction Time (hours) for Quantitative Conversion (at pH 7.4) |
|---|---|
| This compound | 0.25 |
| This compound-5'-carboxylic acid | 7.5 |
Derivatization at the N6-Amino Group
The exocyclic N6-amino group of the adenine ring in this compound is a common site for chemical modification. These modifications are essential for the synthesis of a wide range of adenosine derivatives with altered biological activities.
Acylation: The N6-amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction introduces an acyl group, which can serve as a protecting group or as a means to modulate the electronic and steric properties of the nucleoside.
Alkylation: While direct alkylation of the N6-amino group can be challenging due to the potential for alkylation at other positions on the purine ring, selective N6-alkylation can be achieved under specific conditions or through multi-step procedures. Base-promoted alkylation of N6-acetylated adenosine derivatives has been shown to be a viable strategy for achieving regioselective N6-alkylation.
Reactivity in Specific Coupling Reactions (e.g., to form conjugates)
This compound is a valuable building block for the synthesis of various conjugates, where the nucleoside is linked to other molecules such as peptides, lipids, or fluorescent tags. These coupling reactions often target the 5'-hydroxyl group, but modifications at the nucleobase also enable conjugation.
One important reaction for coupling is the Mitsunobu reaction , which allows for the conversion of the 5'-hydroxyl group into a variety of other functional groups, including esters, ethers, and azides, under mild conditions. wikipedia.orgorganic-synthesis.comorganic-chemistry.orgchem-station.comnih.gov This reaction typically involves triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting activated 5'-position can then be displaced by a wide range of nucleophiles, facilitating the attachment of different molecular entities.
Furthermore, the derivatization of the purine ring itself can be exploited for conjugation. For example, the introduction of a reactive functional group at the C8 position, such as an azide, allows for subsequent "click chemistry" reactions to form stable triazole-linked conjugates. The synthesis of 8-azido-5'-aziridino-5'-deoxyadenosine from 2',3'-isopropylideneadenosine highlights the utility of this intermediate in creating complex cofactor mimics. sigmaaldrich.comsigmaaldrich.com
Conformational and Structural Investigations
Glycosidic Bond Conformation: Syn-Anti Equilibrium Analysis
In the syn conformation, the purine (B94841) base is positioned over the ribose ring, while in the anti conformation, it is directed away from the ring. For purine nucleosides, the anti conformation is generally more stable. However, various factors can influence the equilibrium between these two states.
Factors Influencing Conformer Populations
The conformational preference of the glycosidic bond in 2',3'-Isopropylideneadenosine is influenced by a combination of steric and electronic factors. The presence of the bulky isopropylidene group can create steric hindrance that affects the rotational freedom around the glycosidic bond.
Furthermore, intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. For instance, in a related derivative, N(6)-dimethyl-2',3'-O-isopropylidene adenosine (B11128), the formation of an intramolecular hydrogen bond between the purine N(3) and the 5'-hydroxyl group of the sugar promotes a predominant syn conformation nih.gov. This suggests that specific substitutions on the adenosine moiety can shift the equilibrium towards the syn form. The solvent environment also plays a role, with non-polar solvents favoring intramolecular interactions that can lock the conformation.
Spectroscopic Probes (e.g., 1H NMR, CD Spectroscopy)
Spectroscopic techniques are invaluable for elucidating the conformational equilibrium of 2',3'-Isopropylideneadenosine in solution.
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for this analysis. The chemical shifts of the ribose and base protons, as well as the coupling constants between them, are sensitive to the glycosidic torsion angle. For example, in the study of N(6)-dimethyl-2',3'-O-isopropylidene adenosine, ¹H Nuclear Overhauser Effect (NOE) experiments were instrumental in demonstrating the predominance of the syn conformation nih.gov. The observation of an NOE between the H-8 proton of the adenine (B156593) base and the H-1' proton of the ribose is indicative of a syn orientation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to the chirality of the molecule and its conformation. The Cotton effects observed in the CD spectrum can provide information about the glycosidic bond orientation. Specific CD spectral signatures are associated with syn and anti conformations, allowing for the qualitative and sometimes quantitative assessment of the conformational populations in solution nih.gov.
Ribose Sugar Puckering and Conformation
Impact of the Isopropylidene Ring on Furanose Conformation
The fusion of the isopropylidene ring to the 2' and 3' positions of the ribose sugar in 2',3'-Isopropylideneadenosine introduces significant conformational constraints. This rigidification of the ribose ring restricts its flexibility and leads to distinct puckering preferences compared to unmodified adenosine.
Studies on 2',3'-O-isopropylidene ribonucleosides have shown that the puckering of the furanose ring is altered. The two major puckering modes for ribose are the C2'-endo (S-type) and C3'-endo (N-type) conformations. In 2',3'-O-isopropylidene ribonucleosides, the N and S conformations tend to adopt C(2')-exo and C(3')-exo puckers, respectively nih.gov. This is a notable deviation from the typical C3'-endo and C2'-endo conformations observed in standard ribonucleosides. The presence of a strong intramolecular hydrogen bond in derivatives can further influence this, promoting S-type conformations to a high degree (approximately 80-90%) nih.gov.
| Conformation Type | Puckering in 2',3'-O-isopropylidene Ribonucleosides | Puckering in Standard Ribonucleosides |
| N-type | C(2')-exo | C(3')-endo |
| S-type | C(3')-exo | C(2')-endo |
Pseudorotational Analysis
The conformation of the five-membered furanose ring can be described by the concept of pseudorotation, which is defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The phase angle P describes the type of pucker (e.g., N-type or S-type), while the puckering amplitude indicates the degree of deviation from planarity.
The pseudorotational cycle provides a continuous description of all possible envelope (E) and twist (T) conformations of the furanose ring. For standard nucleosides, the N-type conformations are typically found in the P range of 0° ± 36°, and the S-type conformations are in the P range of 180° ± 36°. The constrained nature of the ribose ring in 2',3'-Isopropylideneadenosine limits the accessible range of P values, leading to more defined conformational states. The analysis of coupling constants from ¹H NMR spectra allows for the determination of the puckering equilibrium and the corresponding P values.
Solid-State Structural Elucidation via X-ray Crystallography
A study on two crystalline forms of 8-bromo-2',3'-O-isopropylideneadenosine revealed distinct conformations nih.gov. In one form, the sugar moiety adopted a planar conformation with no intramolecular hydrogen bond. In the second form, the ribose ring exhibited a C(2')-endo conformation and was stabilized by an intramolecular hydrogen bond nih.gov. This demonstrates that even in the solid state, variations in crystal packing and intermolecular interactions can lead to different preferred conformations of the isopropylidene-constrained ribose ring. These findings underscore the conformational flexibility that remains despite the presence of the rigidifying isopropylidene group.
Crystallographic Polymorphism and Conformational Varieties
Crystallographic studies on derivatives of 2',3'-Isopropylideneadenosine have revealed the potential for polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical properties due to variations in molecular conformation and packing within the crystal lattice.
A key example is the structural investigation of 8-bromo-2',3'-O-isopropylideneadenosine, which has been shown to crystallize in two distinct forms. nih.gov These polymorphs display significant differences in their molecular geometry, particularly in the conformation of the ribose sugar moiety.
Form 1: In one crystalline form, the sugar ring adopts a planar conformation. This form is characterized by the absence of an intramolecular hydrogen bond. nih.gov
Form 2: The second form exhibits a C(2')-endo conformation of the sugar pucker. nih.gov This conformation is stabilized by the presence of an intramolecular hydrogen bond. nih.gov
The puckering of the furanose ring is a crucial aspect of nucleoside conformation and is typically described by the pseudorotational phase angle (P). The two major conformational families are North (N-type), which includes C(3')-endo puckers, and South (S-type), which includes C(2')-endo puckers. The presence of the rigid isopropylidene group fused to the ribose ring restricts its flexibility. In 2',3'-O-isopropylidene ribonucleosides, the N and S conformations tend toward C(2')-exo and C(3')-exo conformations, respectively. researchgate.net
The conformational preference of the ribose ring can be influenced by various factors, including substitution on the sugar or the base. For instance, substitution at the 2' position of adenosine analogs tends to stabilize the S-conformer, while substitution at the 3' position provides an even more pronounced stabilization of the N-conformer. researchgate.net
| Feature | Form 1 | Form 2 |
|---|---|---|
| Sugar Pucker Conformation | Planar | C(2')-endo |
| Intramolecular Hydrogen Bond | Absent | Present |
| Base Stacking | Absent | Absent |
Intramolecular Hydrogen Bonding and Molecular Packing
Intramolecular hydrogen bonding plays a significant role in dictating the preferred conformation of 2',3'-Isopropylideneadenosine and its derivatives. Spectroscopic studies, particularly infrared spectroscopy, have provided evidence for the formation of a strong intramolecular hydrogen bond. researchgate.net This bond typically forms between the 5'-hydroxyl group (O5'-H) of the sugar and the N3 atom of the adenine base.
The molecular packing in the crystalline state is governed by intermolecular forces, including hydrogen bonding and van der Waals interactions. In the case of the two polymorphs of 8-bromo-2',3'-O-isopropylideneadenosine, no stacking interactions between adjacent adenine bases were observed in either form. nih.gov However, the molecular packing is distinguished by different intermolecular hydrogen bonding networks. The second form, for instance, exhibits two different modes of base-pairing through hydrogen bonds. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable tools for exploring the conformational preferences and energetic landscapes of nucleosides like 2',3'-Isopropylideneadenosine. These studies complement experimental data by providing detailed insights at an atomic level.
Quantum Chemical Computations for Energetics and Conformation
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure and energies of molecules with high accuracy. nih.gov These calculations are crucial for determining the relative stabilities of different conformers and for understanding the nature of intramolecular interactions, such as hydrogen bonds.
For nucleoside analogs, DFT calculations can be used to:
Determine Conformational Energies: By calculating the energies of various sugar pucker conformations (e.g., C2'-endo, C3'-endo) and different rotations around the glycosidic bond (syn vs. anti), a potential energy surface can be generated. This helps in identifying the most stable, low-energy conformations.
Analyze Hydrogen Bonding: The strength of intramolecular hydrogen bonds can be quantified by calculating the energy difference between the hydrogen-bonded conformer and a hypothetical open conformer where the bond is absent. nist.gov For strong N-H···N intramolecular hydrogen bonds in some adenosine receptor antagonists, DFT calculations have estimated the bond energy to be around 50.24 kJ mol⁻¹. nist.gov
Predict Spectroscopic Properties: Quantum chemical calculations can predict vibrational frequencies, which can then be compared with experimental infrared and Raman spectra to validate the computed structures.
| Application | Information Gained | Example from Analogs |
|---|---|---|
| Conformational Energy Calculation | Relative stability of different sugar puckers and glycosidic bond orientations. | Calculation of sugar conformational parameters for modified uridine (B1682114) and cytidine. oup.com |
| Hydrogen Bond Analysis | Quantification of the strength of intramolecular hydrogen bonds. | DFT calculation of N-H···N bond energy in adenosine antagonists. nist.gov |
| Vibrational Frequency Prediction | Validation of computed structures against experimental IR/Raman spectra. | Calculation of vibrational modes for various functional groups. |
Molecular Dynamics Simulations and Conformational Landscapes
While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space available to a molecule in a simulated environment (e.g., in solution).
For a molecule like 2',3'-Isopropylideneadenosine, MD simulations can be used to:
Explore Conformational Landscapes: By simulating the molecule's movement over nanoseconds or longer, a picture of its conformational landscape can be built. This landscape reveals the different stable and metastable conformations the molecule can adopt and the energy barriers between them.
Study Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the investigation of how interactions with the solvent (e.g., water) affect the conformational preferences of the nucleoside.
Simulate Interactions with Biomolecules: MD is a powerful tool for studying how a ligand like 2',3'-Isopropylideneadenosine might bind to a protein, such as an enzyme or receptor, providing insights into the binding process and the key interactions that stabilize the complex. mdpi.com
The results of MD simulations are often analyzed to understand the flexibility of different parts of the molecule, such as the ribose ring pucker and the glycosidic torsion angle, and to calculate thermodynamic properties like the free energy difference between conformational states. nih.gov
Advanced Analytical Techniques for Research Oriented Characterization
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of biomolecules and other moderately polar compounds. wikipedia.orglibretexts.org It is particularly well-suited for 2',3'-Isopropylideneadenosine as it typically produces intact protonated molecular ions ([M+H]⁺) with minimal fragmentation. wikipedia.org For this compound, with a molecular formula of C₁₃H₁₇N₅O₄ and a monoisotopic mass of 307.1284 Da, ESI-MS would be expected to show a prominent signal at an m/z of approximately 308.1362, corresponding to the [M+H]⁺ ion.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresolvemass.caresearchgate.net This high accuracy allows for the unambiguous determination of a molecule's elemental formula. researchgate.net By comparing the experimentally measured exact mass to the theoretical mass calculated for the chemical formula, HRMS serves as a definitive tool for compound verification.
| Ion Formula | Ion Type | Theoretical Exact Mass (m/z) |
| [C₁₃H₁₇N₅O₄ + H]⁺ | [M+H]⁺ | 308.13533 |
| [C₁₃H₁₇N₅O₄ + Na]⁺ | [M+Na]⁺ | 330.11727 |
| [C₁₃H₁₇N₅O₄ + K]⁺ | [M+K]⁺ | 346.09121 |
This level of precision allows researchers to distinguish 2',3'-Isopropylideneadenosine from other potential isomers or impurities that may have the same nominal mass but a different elemental composition. researchgate.net
While soft ionization techniques aim to preserve the molecular ion, structural information can be obtained by inducing fragmentation and analyzing the resulting pattern. This can be achieved using tandem mass spectrometry (MS/MS) or with harder ionization techniques like Electron Ionization (EI). The fragmentation pattern serves as a molecular fingerprint, providing evidence for the presence of specific substructures.
The mass spectrum of 2',3'-Isopropylideneadenosine reveals characteristic fragmentation pathways. nist.gov Key fragmentation events include:
Loss of a methyl radical (-•CH₃): Cleavage of a methyl group from the isopropylidene moiety results in a fragment ion at m/z 292.
Cleavage of the glycosidic bond: The bond between the ribose sugar and the adenine (B156593) base can cleave, leading to ions corresponding to the adenine base ([Adenine+H]⁺ at m/z 136) and the protected sugar moiety.
Loss related to the protected ribose: Fragmentation within the fused ring system can lead to various smaller ions.
| m/z | Proposed Fragment Identity |
| 307 | Molecular Ion [M]⁺ |
| 292 | [M - CH₃]⁺ |
| 136 | [Adenine + H]⁺ |
| 135 | [Adenine]⁺ |
Analyzing these specific losses and the relative abundance of the fragment ions helps to piece together the molecular structure, confirming the connectivity of the adenine base, the ribose, and the isopropylidene protecting group. libretexts.orglibretexts.org
Spectroscopic Methods
In addition to NMR and mass spectrometry, other spectroscopic methods contribute to the comprehensive characterization of 2',3'-Isopropylideneadenosine. These techniques probe the interaction of electromagnetic radiation with the molecule to reveal information about its functional groups and electronic system. saylor.orgebsco.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of 2',3'-Isopropylideneadenosine displays characteristic absorption bands corresponding to its functional groups. Key expected signals include:
A broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the primary alcohol at the 5' position.
Absorptions around 3300-3100 cm⁻¹ from the N-H stretching of the amine group on the adenine ring.
Multiple bands in the 1650-1500 cm⁻¹ region due to C=C and C=N stretching vibrations within the purine (B94841) ring system.
Strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the ether linkages in the ribose and the acetal (B89532) of the isopropylidene group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The purine ring system of adenine acts as a chromophore, absorbing UV light. In a neutral aqueous solution, 2',3'-Isopropylideneadenosine exhibits a characteristic strong absorbance maximum (λmax) at approximately 260 nm, which is typical for adenosine (B11128) and its derivatives. This property is often used for the quantification of the compound in solution.
Circular Dichroism (CD) for Chiroptical Properties and Conformation
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiroptical properties of molecules like 2',3'-Isopropylideneadenosine. harvard.edu This method measures the differential absorption of left and right-handed circularly polarized light, providing information about the molecule's three-dimensional structure. harvard.edu The chirality of 2',3'-Isopropylideneadenosine arises from the asymmetric carbon atoms in the ribose sugar moiety and the helical arrangement of its components.
CD spectroscopy is particularly sensitive to changes in the conformation of nucleic acid derivatives. researchgate.netnih.gov The spectra, typically measured in the far-UV range (185-250 nm), can reveal details about the secondary structure. harvard.edu For 2',3'-Isopropylideneadenosine, the specific optical activity has been reported as [α]20/D −98.5°, with a concentration of c = 1 in dioxane. sigmaaldrich.comsigmaaldrich.com Structural studies of derivatives like 8-bromo-2',3'-O-isopropylideneadenosine have shown that different crystalline forms can exhibit distinct sugar conformations, such as C(2')-endo, and may feature intramolecular hydrogen bonds, all of which can be probed using CD spectroscopy. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in 2',3'-Isopropylideneadenosine and studying intermolecular and intramolecular interactions, such as hydrogen bonding. The IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its bonds.
The NIST Chemistry WebBook provides reference IR spectral data for 2',3'-Isopropylideneadenosine. nist.gov Key characteristic IR absorptions for this molecule would include:
O-H stretching: A broad band in the 3500–3200 cm⁻¹ region, indicative of the hydroxyl group and its involvement in hydrogen bonding. orgchemboulder.com
N-H stretching: Bands in the 3400–3250 cm⁻¹ range corresponding to the primary amine group in the adenine base. orgchemboulder.com
C-H stretching: Absorptions between 3000–2850 cm⁻¹ for the alkane C-H bonds of the isopropylidene and ribose moieties. orgchemboulder.com
C=N and C=C stretching: Peaks within the 1680-1400 cm⁻¹ region, characteristic of the aromatic purine ring system. orgchemboulder.com
C-O stretching: Strong absorptions in the 1320–1000 cm⁻¹ range, confirming the presence of ether and alcohol functionalities. orgchemboulder.com
The presence of the isopropylidene group can be confirmed by characteristic C-H bending and stretching vibrations. Variations in the position and shape of the O-H and N-H stretching bands can provide insights into the hydrogen bonding network within the crystalline structure or in solution.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohols, Phenols (H-bonded) | O–H stretch | 3500–3200 (s,b) |
| Primary, Secondary Amines, Amides | N–H stretch | 3400–3250 (m) |
| Alkanes | C–H stretch | 3000–2850 (m) |
| Alkenes | –C=C– stretch | 1680–1640 (m) |
| Primary Amines | N–H bend | 1650–1580 (m) |
| Aromatics | C–C stretch (in–ring) | 1600–1585 (m) |
| Alcohols, Carboxylic Acids, Esters, Ethers | C–O stretch | 1320–1000 (s) |
Chromatographic Methods for Advanced Separation and Purity Assessment
Chromatographic techniques are indispensable for the purification, purity assessment, and analysis of 2',3'-Isopropylideneadenosine.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of nucleoside derivatives. nih.govglenresearch.com It is particularly valuable for at-line reaction monitoring, allowing for the real-time tracking of reactant consumption and product formation. nih.govnih.gov This capability enables the optimization of reaction conditions to maximize yield and purity.
For purity assessment, HPLC methods can effectively separate 2',3'-Isopropylideneadenosine from starting materials, byproducts, and other impurities. jk-sci.com Various HPLC modes can be employed, including reversed-phase and ion-exchange chromatography. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, separating compounds based on their hydrophobicity. Ion-pair reversed-phase chromatography is also a common strategy for analyzing oligonucleotides and their precursors. nih.gov The purity of commercially available 2',3'-Isopropylideneadenosine is often stated as ≥98% as determined by HPLC. jk-sci.com
Column Chromatography for Product Isolation
Column chromatography is a fundamental and widely used method for the purification and isolation of 2',3'-Isopropylideneadenosine from reaction mixtures on a preparative scale. fractioncollector.info This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel or alumina, as a mobile phase is passed through the column. core.ac.uknih.gov
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis and Novel Protecting Group Strategies
The isopropylidene group in 2',3'-Isopropylideneadenosine serves as a crucial protecting group for the 2' and 3'-hydroxyl functions of the ribose sugar, facilitating selective modifications at other positions. tandfonline.com Future advancements in this area are centered on the development of more efficient stereoselective synthetic routes and the integration of innovative orthogonal protecting group strategies.
Orthogonal protecting groups are essential in the multi-step synthesis of complex molecules, as they can be selectively removed without affecting other protected functional groups. jocpr.combham.ac.uk In the context of 2',3'-Isopropylideneadenosine, this allows for the sequential manipulation of the 5'-hydroxyl group and the purine (B94841) base. Researchers are exploring novel protecting groups that are compatible with the isopropylidene moiety and can be removed under increasingly mild and specific conditions. This is particularly important for the synthesis of sensitive and complex adenosine (B11128) analogues. acs.orgnih.gov
An example of an orthogonal protecting group strategy is the use of silyl (B83357) ethers to protect the 5'-hydroxyl group, which can be selectively cleaved in the presence of the isopropylidene group. jocpr.com Future research will likely focus on expanding the toolbox of such compatible protecting groups, enabling more complex and streamlined synthetic pathways.
Table 1: Comparison of Protecting Group Strategies for Adenosine Derivatives
| Protecting Group | Target Functionality | Removal Conditions | Orthogonality with Isopropylidene |
| Isopropylidene | 2',3'-diols | Acidic hydrolysis | - |
| Silyl ethers (e.g., TBDMS) | 5'-hydroxyl | Fluoride ions (e.g., TBAF) | High |
| Benzyl ethers | 5'-hydroxyl | Hydrogenolysis | High |
| Acyl groups (e.g., Acetyl) | 5'-hydroxyl / N6-amino | Basic hydrolysis | Moderate |
The development of catalytic and highly regioselective methods for the direct 2,3'-O-isopropylidenation of adenosine and its derivatives is another active area of research. nih.gov These methods aim to improve yields, reduce reaction times, and minimize the use of harsh reagents, contributing to more sustainable and efficient synthetic processes.
Exploration of New Chemical Transformations and Reactivity
The inherent reactivity of 2',3'-Isopropylideneadenosine provides a rich platform for exploring novel chemical transformations. The presence of the free 5'-hydroxyl group, the purine ring, and the protected diol system allows for a wide range of chemical modifications.
Recent research has demonstrated various transformations of 2',3'-Isopropylideneadenosine, including its conversion to 8,5'-O-cyclonucleoside derivatives. researchgate.net Additionally, the enzymatic deamination of 2',3'-isopropylideneadenosine and its analogues, catalyzed by enzymes like adenosine deaminase (ADA), has been a subject of study. tandfonline.comresearchgate.net These studies provide insights into the substrate specificity of these enzymes and offer a biocatalytic route to modified nucleosides.
Future explorations are likely to delve into cycloaddition reactions to further functionalize the purine or ribose moieties. wikipedia.orguchicago.edu The development of novel oxidation and reduction reactions at the 5'-position will also continue to be a focus, leading to the synthesis of a broader range of carboxylic acid, aldehyde, and alcohol derivatives.
Table 2: Examples of Chemical Transformations of 2',3'-Isopropylideneadenosine
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Phenoxycarbonylation | Phenyl chloroformate, pyridine | Acylated derivative | researchgate.net |
| Enzymatic Deamination | Adenosine deaminase (ADA) | Inosine (B1671953) derivative | tandfonline.comresearchgate.net |
| Mesylation | Mesyl chloride, triethylamine (B128534) | 5'-O-mesyl derivative | njit.edu |
| Azidation | Sodium azide (B81097) | 5'-azido derivative | njit.edusigmaaldrich.com |
The investigation of the reactivity of the purine ring, including electrophilic and nucleophilic aromatic substitution reactions, will also contribute to the diversification of accessible 2',3'-Isopropylideneadenosine derivatives.
Rational Design of Advanced Chemical Tools for Nucleic Acid Biology
2',3'-Isopropylideneadenosine is a fundamental building block for the rational design of sophisticated chemical tools to probe the intricate world of nucleic acid biology. nbinno.com Its ability to serve as a molecular scaffold allows for the systematic modification of the adenosine structure to create analogues with specific properties, such as fluorescent probes and enzyme inhibitors. nih.govcmu.eduglenresearch.com
The synthesis of modified oligonucleotides containing 2',3'-Isopropylideneadenosine-derived units is a key area of research. google.comnih.govescholarship.org These modified oligonucleotides can be used to study DNA and RNA structure and function, protein-nucleic acid interactions, and to develop therapeutic agents. For instance, the incorporation of modified nucleosides can enhance the stability of oligonucleotides against nuclease degradation. nih.gov
Fluorescent probes derived from 2',3'-Isopropylideneadenosine are invaluable for visualizing and tracking nucleic acids and their interactions in real-time within living cells. cmu.edunih.govresearchgate.net The design of these probes involves attaching a fluorophore to the adenosine scaffold in a way that its fluorescence properties are sensitive to its local environment or binding to a specific target.
Furthermore, 2',3'-Isopropylideneadenosine serves as a precursor for the synthesis of adenosine analogues that can act as selective agonists or antagonists for adenosine receptors, or as inhibitors of enzymes involved in nucleic acid metabolism. nih.govnih.gov These molecules are crucial for dissecting complex biological pathways and for the development of new therapeutic strategies.
Theoretical and Computational Predictions for Structure-Reactivity Relationships
Theoretical and computational methods are becoming increasingly indispensable in predicting the structure, properties, and reactivity of molecules like 2',3'-Isopropylideneadenosine. mdpi.com These approaches provide valuable insights that can guide experimental design and accelerate the discovery of new applications.
Quantum mechanical calculations can be employed to investigate the electronic structure and reactivity of 2',3'-Isopropylideneadenosine. chemrxiv.org These calculations can help to predict the most likely sites for chemical attack and to understand the mechanisms of various reactions. This information is invaluable for designing new synthetic routes and for predicting the stability of novel derivatives.
Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how 2',3'-Isopropylideneadenosine-based ligands will bind to their biological targets. mdpi.comnih.gov This allows for the rational design of more potent and selective inhibitors or probes. By simulating the dynamic behavior of the ligand-protein complex, researchers can gain a deeper understanding of the key interactions that govern binding affinity and specificity.
The synergy between experimental and computational approaches will be pivotal in advancing our understanding of 2',3'-Isopropylideneadenosine and in unlocking its full potential in the development of new chemical tools and therapeutic agents.
Q & A
Q. Advanced Consideration :
- Reaction optimization : Diisobutylaluminum hydride (DIBAL) in dry tetrahydrofuran (THF) can selectively reduce intermediates to generate 9-(2',3'-isopropylideneribityl)purines, avoiding over-reduction .
- Scale-up challenges : Anhydrous conditions are critical to prevent acetal hydrolysis. Contradictions in yield (60–85% across studies) may arise from trace moisture or incomplete protection .
How do spectral data resolve structural ambiguities in 2',3'-isopropylideneadenosine derivatives?
Basic Research Question
The acetal methyl groups in 2',3'-isopropylideneadenosine produce distinct -NMR signals:
- Exo methyl : δ 1.35–1.38 ppm (unshielded, adjacent to ribose protons) .
- Endo methyl : δ 1.65 ppm (deshielded, influenced by the acetal oxygen) .
Methodological Answer : - Use -NMR to confirm acetal formation: 2',3'-carbons shift downfield (δ 110–115 ppm) compared to unprotected ribose (δ 70–85 ppm) .
- X-ray crystallography (e.g., space group P43212) confirms syn-conformation of the nucleoside and exo/endo methyl orientation .
Q. Advanced Consideration :
- Contradictions in spectral assignments : Some studies report overlapping methyl signals under suboptimal NMR conditions (e.g., DMSO-d₆ vs. CDCl₃). Resolution requires high-field instruments (≥400 MHz) and heteronuclear correlation spectroscopy (HSQC) .
What role does 2',3'-isopropylideneadenosine play in designing enzyme inhibitors?
Advanced Research Question
The acetal group stabilizes the ribose moiety, enabling its use in bisubstrate analog synthesis. For example:
- MbtA inhibitors : 6-N-Boc-2',3'-isopropylideneadenosine derivatives are intermediates for siderophore biosynthesis inhibitors. Key steps include:
- Affinity ligands : Spacer-extended analogs (e.g., 2',3'-O-(2-carboxyethyl)-ethylideneadenosine) maintain adenine’s biospecificity while introducing functional groups for protein binding (e.g., carboxyl-to-amino distance: 11 Å) .
Q. Data Contradiction :
- Biological activity vs. stability : Acetal hydrolysis in aqueous buffers (pH > 7) can reduce inhibitor efficacy. Stability studies (HPLC monitoring) are critical for structure-activity relationship (SAR) validation .
How can researchers distinguish between acetal hydrolysis and nucleobase degradation in stability studies?
Advanced Research Question
- Analytical workflow :
- HPLC-MS : Monitor molecular ions for adenosine (m/z 267) vs. intact acetal (m/z 325). Hydrolysis products show a mass loss of 58 Da (C₃H₆O) .
- Tandem MS/MS : Fragment ions at m/z 136 (adenine) confirm nucleobase integrity.
- Kinetic assays : Compare degradation rates under acidic (pH 4, acetal-stable) vs. neutral conditions (pH 7, hydrolysis-prone) .
Q. Contradiction Alert :
- Conflicting reports on hydrolysis rates (e.g., t₁/₂ = 24–72 hours at pH 7) may stem from buffer composition (e.g., phosphate vs. Tris) or temperature variations .
What strategies optimize the use of 2',3'-isopropylideneadenosine in mRNA cap analog synthesis?
Advanced Research Question
- Phosphoramidite chemistry : The 5'-OH group is activated for coupling with dinucleotide triphosphates.
- Critical step : Avoid acetal cleavage during 5'-tosylation by maintaining anhydrous pyridine and low temperatures (0–4°C) .
- Enzymatic incorporation : T7 RNA polymerase tolerates acetal-protected ribose but requires removal post-transcription (e.g., HCl in dioxane) .
Advanced Research Question
- X-ray structure : The ribose adopts a C(3')-exo envelope conformation, stabilizing the syn orientation of adenine. This conformation prevents intramolecular hydrogen bonding (e.g., O(5')–H⋯N(3)), altering protein binding .
- Biological impact : Syn-conformation enhances affinity for kinases (e.g., PKA) but reduces recognition by adenosine deaminase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
